2-hydroxyethyl disulfide mono-Tosylate
CAS No.: 1807530-16-0
Cat. No.: VC0515923
Molecular Formula: C11H16O4S3
Molecular Weight: 308.43
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807530-16-0 |
|---|---|
| Molecular Formula | C11H16O4S3 |
| Molecular Weight | 308.43 |
| IUPAC Name | 2-(2-hydroxyethyldisulfanyl)ethyl 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C11H16O4S3/c1-10-2-4-11(5-3-10)18(13,14)15-7-9-17-16-8-6-12/h2-5,12H,6-9H2,1H3 |
| Standard InChI Key | GJNYSBAUKADEHY-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCO |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Basic Identification
2-Hydroxyethyl disulfide mono-Tosylate belongs to the family of organosulfur compounds containing both a disulfide linkage and a tosylate functional group. This dual functionality makes it particularly valuable in chemical synthesis applications. The compound is identified by several key identifiers that establish its unique chemical identity.
Chemical Identifiers
The compound is formally known as 2-(2-hydroxyethyldisulfanyl)ethyl 4-methylbenzenesulfonate by IUPAC nomenclature, though it is more commonly referred to by its shorter name, 2-hydroxyethyl disulfide mono-Tosylate . Its structure contains three distinct functional groups: a hydroxyl group (-OH), a disulfide bond (-S-S-), and a tosylate group (-OTs), all of which contribute to its chemical reactivity and applications .
Table 1: Chemical Identifiers of 2-Hydroxyethyl Disulfide Mono-Tosylate
| Identifier | Value |
|---|---|
| CAS Number | 1807530-16-0 |
| Molecular Formula | C₁₁H₁₆O₄S₃ |
| Molecular Weight | 308.44 g/mol |
| InChI | InChI=1S/C11H16O4S3/c1-10-2-4-11(5-3-10)18(13,14)15-7-9-17-16-8-6-12/h2-5,12H,6-9H2,1H3 |
| InChI Key | GJNYSBAUKADEHY-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCO |
| PubChem CID | 102514868 |
The molecular structure features a central disulfide bond that connects a 2-hydroxyethyl group on one side and a 2-(tosyloxy)ethyl group on the other . This arrangement provides the compound with its characteristic reactivity profile and utility in synthetic applications.
Physical and Chemical Properties
Physical Properties
2-Hydroxyethyl disulfide mono-Tosylate typically exists as a solid at room temperature . The compound's physical properties play an important role in determining its handling, storage, and application in various research settings.
Chemical Properties
Table 2: Physicochemical Properties of 2-Hydroxyethyl Disulfide Mono-Tosylate
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| LogP | 1.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 8 |
| Heavy Atom Count | 18 |
| Complexity | 305 |
| Defined Atom Stereocenter Count | 0 |
These properties contribute to the compound's behavior in various solvent systems and its interaction with biological systems when incorporated into therapeutic agents .
Synthesis Methods
Synthetic Routes
The synthesis of 2-hydroxyethyl disulfide mono-Tosylate typically involves the selective tosylation of 2-hydroxyethyl disulfide. This process requires careful control to ensure mono-tosylation rather than di-tosylation of both hydroxyl groups.
Reaction Conditions
The tosylation reaction is commonly carried out by reacting 2-hydroxyethyl disulfide with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Table 3: Common Synthesis Parameters
| Parameter | Typical Conditions |
|---|---|
| Starting Material | 2-Hydroxyethyl disulfide |
| Tosylating Agent | p-Toluenesulfonyl chloride (TsCl) |
| Base | Pyridine or triethylamine |
| Solvent | Dichloromethane or tetrahydrofuran |
| Temperature | Room temperature |
| Monitoring Method | Thin-layer chromatography (TLC) |
| Purification | Recrystallization or column chromatography |
Industrial production methods for this compound typically involve scaling up the laboratory synthesis with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactivity
Types of Reactions
2-Hydroxyethyl disulfide mono-Tosylate participates in several key reaction types that make it valuable in synthetic chemistry:
-
Substitution Reactions: The tosylate group (-OTs) functions as an excellent leaving group, making the compound suitable for nucleophilic substitution reactions.
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Reduction Reactions: The disulfide bond (-S-S-) can be reduced to thiols (-SH) using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Oxidation Reactions: The hydroxyl group (-OH) can be oxidized to a carbonyl group using appropriate oxidizing agents.
Reaction Mechanisms
The disulfide bond in 2-hydroxyethyl disulfide mono-Tosylate is particularly important for its function as a cleavable linker. This bond can be cleaved via reduction reactions using dithiothreitol (DTT) or similar reducing agents, which is crucial for its application in antibody-drug conjugates where controlled release of the drug payload is desired .
Common Reagents
Table 4: Common Reagents for Reactions with 2-Hydroxyethyl Disulfide Mono-Tosylate
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Substitution | Nucleophiles (amines, thiols) | Mild conditions, often at room temperature |
| Reduction | DTT, TCEP | Aqueous conditions |
| Oxidation | PCC, DMP | Anhydrous conditions |
The versatility of these reaction types allows for the compound to be incorporated into various synthetic pathways, particularly in the development of targeted drug delivery systems.
Applications in Pharmaceutical Research
Role in Antibody-Drug Conjugates
The primary application of 2-hydroxyethyl disulfide mono-Tosylate is as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of biopharmaceuticals that combine the specificity of antibodies with the cytotoxic potency of small molecule drugs, enabling targeted delivery of therapeutic agents to specific cell types .
Mechanism as a Cleavable Linker
The compound's disulfide bond provides a reduction-sensitive point that can be exploited for controlled drug release. In ADCs, this feature allows for the cytotoxic payload to remain attached to the antibody during circulation but be released once the conjugate has been internalized by the target cell, where the reducing environment cleaves the disulfide bond .
Importance in Drug Development
Table 5: Applications of 2-Hydroxyethyl Disulfide Mono-Tosylate in Pharmaceutical Research
| Application | Function | Benefit |
|---|---|---|
| ADC Synthesis | Cleavable linker | Facilitates controlled release of cytotoxic payloads |
| Drug Modification | Addition of functional groups | Enhances drug solubility and pharmacokinetics |
| Bioconjugation | Crosslinking agent | Enables attachment of drugs to biological molecules |
| Prodrug Design | Reducible spacer | Allows for site-specific activation of therapeutic agents |
Biological Activity
Cellular Effects
When incorporated into ADCs, the compound contributes to the specific targeting of diseased cells, particularly cancer cells, while minimizing damage to healthy tissues. The controlled release mechanism enabled by the cleavable disulfide bond ensures that the cytotoxic payload is primarily active within target cells.
Research Applications
Beyond ADCs, the compound has shown potential in various research applications:
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Investigation of GSK-3's role in cell signaling and apoptosis
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Neurodegenerative disease research, including potential applications in Alzheimer's disease
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Development of targeted drug delivery systems for various therapeutic applications
| Form | Temperature | Stability Period |
|---|---|---|
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Solubility and Solution Preparation
The compound is generally soluble in organic solvents such as DMSO, with limited solubility in aqueous media. For experimental use, stock solutions are typically prepared in compatible solvents .
Table 7: Solvent Compatibility and Stock Solution Preparation
| Target Concentration | Amount of Compound Required for Different Volumes |
|---|---|
| 1 mg | |
| 1 mM | 3.2421 mL |
| 5 mM | 0.6484 mL |
| 10 mM | 0.3242 mL |
For improving solubility, heating the sample to 37°C followed by sonication can be effective .
Comparison with Similar Compounds
Related Compounds
Several compounds share structural or functional similarities with 2-hydroxyethyl disulfide mono-Tosylate, each with its own advantages and limitations in specific applications.
Table 8: Comparison with Similar Compounds
| Compound | Key Differences | Specific Applications |
|---|---|---|
| Succinic anhydride | Non-cleavable ADC linker | Stable conjugation applications |
| EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester) | Heterobifunctional crosslinking agent | Preparation of hapten conjugates |
| Fmoc-8-amino-3,6-dioxaoctanoic acid | Different cleavage mechanism | ADC and PROTAC synthesis |
| 2-Hydroxyethyl disulfide (parent compound) | Lacks tosylate group | Starting material for various derivatives |
Advantages of 2-Hydroxyethyl Disulfide Mono-Tosylate
The unique advantage of 2-hydroxyethyl disulfide mono-Tosylate lies in its cleavable disulfide bond, which allows for controlled release of attached drugs within target cells. This feature enhances the specificity and efficacy of ADCs, making it a valuable tool in targeted drug delivery systems.
Current Research and Future Directions
Recent Developments
Recent research has expanded the applications of 2-hydroxyethyl disulfide mono-Tosylate beyond traditional ADC synthesis. Innovative uses include:
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Development of self-assembling drug delivery systems
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Design of stimuli-responsive biomaterials
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Creation of redox-sensitive nanocarriers for cancer therapy
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Engineering of cleavable bioconjugates for various therapeutic applications
Future Research Directions
Future research directions may include:
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Optimization of linker designs for improved pharmacokinetics
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Development of novel conjugation chemistries
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Exploration of applications in emerging therapeutic modalities
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Investigation of structure-activity relationships to enhance cleavage specificity
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